5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate
Description
Chemical Structure and Classification
The molecular architecture of this compound represents a sophisticated example of spirocyclic organic chemistry, where two distinct ring systems share a common spiro center containing nitrogen functionality. The compound's International Union of Pure and Applied Chemistry name, 5-O-benzyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate, precisely describes its structural features including the benzyl and methyl ester protecting groups on the carboxylic acid functionalities. The spiro nomenclature [2.5] indicates that the compound contains a three-membered ring (excluding the spiro atom) fused to a six-membered ring (excluding the spiro atom) through a single shared carbon atom.
According to computational chemistry analyses, the compound exhibits specific physicochemical properties that define its chemical behavior and potential applications. The calculated partition coefficient (XLogP3-AA) of 1.5 suggests moderate lipophilicity, indicating balanced hydrophobic and hydrophilic character that could facilitate membrane permeation in biological systems. The hydrogen bonding profile shows zero hydrogen bond donors and five hydrogen bond acceptors, reflecting the ester functionalities and the ketone group present in the molecular structure. The rotatable bond count of five provides insight into the conformational flexibility of the molecule, particularly around the benzyl ester and methyl ester substituents.
| Property | Value | Reference Method |
|---|---|---|
| Molecular Weight | 317.34 g/mol | PubChem 2.1 |
| Exact Mass | 317.12632271 Da | PubChem 2.1 |
| XLogP3-AA | 1.5 | XLogP3 3.0 |
| Hydrogen Bond Donors | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 5 | Cactvs 3.4.8.18 |
| Rotatable Bonds | 5 | Cactvs 3.4.8.18 |
The simplified molecular-input line-entry system representation COC(=O)C1CN(CC2(C1=O)CC2)C(=O)OCC3=CC=CC=C3 provides a linear notation that encodes the three-dimensional structure, revealing the connectivity pattern of atoms within the spirocyclic framework. This structural representation demonstrates the presence of the characteristic cyclopropane ring fused to the piperidine-like six-membered ring through the quaternary carbon center. The International Chemical Identifier key ZOATYAJHHSXDPC-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications.
The classification of this compound within the broader family of azaspiro heterocycles positions it as a nitrogen-containing spirocyclic molecule with significant synthetic and pharmacological potential. Spiro compounds, derived from the Latin word meaning twist or coil, represent a fundamental structural motif in organic chemistry where multiple ring systems are connected through a single shared atom. The presence of nitrogen in the spirocyclic framework creates additional opportunities for hydrogen bonding interactions and coordination chemistry, expanding the compound's potential applications beyond simple organic transformations.
Historical Context of Azaspiro Compounds
The development of azaspiro compounds as a distinct class of heterocyclic molecules traces its origins to the early investigations of spirocyclic systems by pioneering organic chemists. Adolf von Baeyer first discussed the nomenclature for spiro compounds in 1900, establishing the foundational principles for naming these structurally unique molecules that would later encompass nitrogen-containing variants. This early work laid the groundwork for the systematic study of spirocyclic architectures that would eventually include the azaspiro subfamily represented by compounds like this compound.
The synthetic accessibility of azaspiro[2.5]octane derivatives has been demonstrated through various methodological approaches developed over recent decades. Research conducted by Schmitz and colleagues in 1964 reported synthetic routes for preparing related azaspiro compounds, including 1-oxa-2-azaspiro[2.5]octane, using cyclohexanone as a starting material with yields ranging from 30 to 35 percent. These early synthetic investigations established cyclohexanone-based approaches as viable pathways for constructing the spirocyclic core structure, though the methodologies required expensive reagents such as hydroxylamine sulfonic acid.
Subsequently, alternative synthetic strategies emerged that addressed the cost and efficiency limitations of earlier approaches. The development of continuous flow microreactor systems for preparing azaspiro compounds represented a significant advancement in synthetic methodology, offering improved reaction control and higher yields while reducing side reactions. These technological innovations enabled more practical access to azaspiro compounds for research and potential commercial applications.
The exploration of azaspiro[3.3]heptane systems as bioisosteric replacements for traditional six-membered heterocycles marked another significant milestone in the historical development of this compound class. Research published in 2019 demonstrated that azaspiro[3.3]heptanes could serve as substitutes for morpholines, piperidines, and piperazines in medicinal chemistry applications, often resulting in compounds with lower lipophilicity despite the addition of carbon atoms. This counterintuitive finding challenged conventional wisdom about structure-property relationships and opened new avenues for drug design applications.
The recognition of azaspiro compounds as valuable synthetic intermediates gained further momentum through the development of cascade reaction methodologies. Rhodium-catalyzed cycloisomerization and Diels-Alder cascade processes enabled the highly selective synthesis of seven-membered azaspiro compounds, demonstrating the potential for complex molecular architectures to be assembled through carefully designed multi-step sequences. These methodological advances contributed to the growing appreciation for azaspiro compounds as both synthetic targets and building blocks for more elaborate molecular constructions.
Significance in Organic Chemistry Research
The research significance of this compound extends across multiple domains of contemporary organic chemistry, reflecting the compound's unique structural features and synthetic versatility. The molecule serves as a representative example of how spirocyclic architectures can be functionalized with multiple reactive centers, including ester groups that can undergo hydrolysis, transesterification, and other carbonyl chemistry transformations. The presence of the nitrogen atom within the spirocyclic framework provides additional opportunities for derivatization through alkylation, acylation, and coordination chemistry approaches.
Research into multicomponent reaction strategies has highlighted the potential of azaspiro compounds as products of efficient one-pot synthetic sequences. The development of isocyanide and acetylene-based multicomponent reactions has demonstrated how complex spiro architectures can be assembled through zwitterionic intermediates, offering step-economical approaches to molecular complexity. These methodological advances position compounds like this compound as accessible targets for synthetic chemistry research programs focused on rapid assembly of three-dimensional molecular frameworks.
The compound's significance in pharmaceutical research stems from the documented biological activities of related azaspiro molecules. Spiro heterocycles have been identified in various natural alkaloids and pharmaceutical compounds, displaying diverse biological functions including antimicrobial, antianxiety, antiplasmodial, and antiproliferative activities. The structural similarity of this compound to bioactive spirocyclic molecules suggests potential for biological activity that warrants further investigation through appropriate screening programs.
Materials science applications represent another dimension of research significance for azaspiro compounds. The unique electronic properties and structural rigidity of spirocyclic frameworks make them attractive components for organic electronics, sensors, and nanotechnology applications. The specific substitution pattern of this compound, with its combination of aromatic and aliphatic ester groups, could provide tunable electronic properties for specialized materials applications.
The compound also serves as a valuable model system for studying conformational behavior and molecular recognition phenomena. The constrained geometry imposed by the spirocyclic framework limits conformational flexibility while maintaining specific three-dimensional arrangements of functional groups. This structural rigidity makes azaspiro compounds useful for investigating structure-activity relationships and for designing molecules with predictable binding properties for target proteins or other molecular receptors.
| Research Domain | Significance | Potential Applications |
|---|---|---|
| Synthetic Methodology | Multicomponent reaction target | Cascade reactions, flow chemistry |
| Pharmaceutical Chemistry | Bioactive scaffold | Drug discovery, medicinal chemistry |
| Materials Science | Electronic properties | Organic electronics, sensors |
| Structural Biology | Conformational studies | Molecular recognition, protein binding |
The analytical and computational chemistry aspects of studying this compound contribute to broader understanding of spirocyclic molecular behavior. The compound's well-defined spectroscopic signatures and computed properties provide benchmarks for validating theoretical models and experimental methodologies used in heterocyclic chemistry research. The availability of high-quality structural and property data facilitates computational chemistry studies aimed at predicting the behavior of related azaspiro compounds and designing new molecules with desired properties.
Properties
IUPAC Name |
5-O-benzyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-22-15(20)13-9-18(11-17(7-8-17)14(13)19)16(21)23-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOATYAJHHSXDPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC2(C1=O)CC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Spirocyclic Core
- Starting Material : A proline derivative bearing an exocyclic olefinic double bond is employed as the precursor.
- Cyclopropanation : The olefin undergoes reaction with a dihalocarbene to form a dihalogenated cyclopropane intermediate. The dihalocarbene is generated in situ by thermal decomposition of trihaloacetate salts such as sodium trichloroacetate or sodium tribromoacetate, often in the presence of halide salts or phase-transfer catalysts (e.g., tetrabutylammonium halides) to enhance reaction efficiency.
- Reductive Hydrodehalogenation : The dihalogenated cyclopropane intermediate is then subjected to reductive conditions (e.g., zinc or other single electron transfer reagents) to remove halogens, yielding the cyclopropane ring fused to the piperidine ring, thus forming the azaspiro[2.5]octane core.
Esterification to Install 5-Benzyl and 7-Methyl Esters
- The carboxylic acid groups at positions 5 and 7 are converted into esters by reaction with benzyl alcohol and methanol, respectively.
- Esterification methods include:
- Use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of bases like triethylamine or N,N-diisopropylethylamine.
- Formation of mixed anhydrides using acid chlorides (e.g., 2,4,6-trichlorobenzoyl chloride) or chloroformates (e.g., methyl chloroformate) followed by reaction with the respective alcohol.
- Direct esterification with diazomethane or (trimethylsilyl)diazomethane for methyl esters.
- Reaction conditions typically involve mild temperatures (0 °C to room temperature) and inert atmospheres (nitrogen or argon) to avoid side reactions.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature Range | Solvent Examples | Notes |
|---|---|---|---|---|
| Cyclopropanation | Sodium trihaloacetate (e.g., sodium tribromoacetate), phase-transfer catalyst (e.g., Bu4NBr) | 0 °C to 100 °C | Dichloromethane, hexane | Thermal decomposition of trihaloacetate salt generates dihalocarbene in situ |
| Reductive Hydrodehalogenation | Zinc, radical initiators or single electron transfer agents | Room temperature to 50 °C | Ethanol, THF | Removes halogens from cyclopropane intermediate |
| Oxidation to 8-oxo | TEMPO/NaClO, PDC, Dess-Martin periodinane, Swern oxidation | -78 °C to room temperature | Dichloromethane, acetonitrile | Choice depends on substrate stability |
| Esterification | DCC or EDC + benzyl alcohol/methanol + base (TEA, DIPEA) | 0 °C to room temperature | Dichloromethane, DMF | Use of water scavengers improves yield |
Yield and Purification
- The cyclopropanation and subsequent reductive steps typically afford the spirocyclic core in yields ranging from 70% to 90%.
- Oxidation steps yield the ketone functionalized intermediate in 80% to 95%.
- Esterification reactions generally provide the final diester compound with yields between 75% and 90%.
- Purification is commonly achieved by silica gel chromatography using gradients of ethyl acetate in hexanes or tert-butyl methyl ether in hexanes.
- Extraction and washing steps include aqueous sodium thiosulfate to remove residual halogens, water, brine, and drying over sodium sulfate.
Summary Table of Preparation Steps
| Step No. | Transformation | Key Reagents/Conditions | Yield Range (%) | Key Notes |
|---|---|---|---|---|
| 1 | Olefinic proline derivative → Dihalocyclopropane | Sodium trihaloacetate, phase-transfer catalyst, heat | 70–85 | Dihalocarbene generated in situ |
| 2 | Dihalocyclopropane → Spirocyclopropane | Reductive hydrodehalogenation (Zn or SET agents) | 75–90 | Radical or electron transfer conditions |
| 3 | Oxidation to 8-oxo derivative | TEMPO/NaClO, PDC, Dess-Martin reagent, Swern oxidation | 80–95 | Mild conditions to preserve stereochemistry |
| 4 | Esterification (benzyl and methyl esters) | DCC/EDC + benzyl alcohol/methanol + base | 75–90 | Coupling agents and water scavengers used |
Research Findings and Considerations
- The synthetic route emphasizes the importance of controlling stereochemistry during cyclopropanation and oxidation steps to maintain the spirocyclic framework's integrity.
- Use of phase-transfer catalysts significantly improves dihalocarbene generation efficiency and overall yield.
- Oxidation reagents must be carefully selected to avoid overoxidation or degradation of sensitive intermediates.
- Protection and deprotection strategies (e.g., Boc or Cbz groups) may be employed to facilitate selective functional group transformations.
- Scale-up considerations include solvent choice, reaction temperature control, and safe handling of reactive intermediates such as carbenes and oxidants.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Hydrolysis: The ester groups in the compound can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl halides, alkyl halides.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH
Biological Activity
5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate is a complex organic compound characterized by a unique spirocyclic structure. Its molecular formula is with a molecular weight of 317.34 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The spirocyclic framework contributes to its rigidity and three-dimensional conformation, which can enhance binding affinity to specific receptors or enzymes.
Antimicrobial Properties
Some spirocyclic compounds have demonstrated antimicrobial activity against various pathogens. While direct evidence for the antimicrobial efficacy of this compound is sparse, its structural relatives have been evaluated for such properties, indicating a possible avenue for exploration.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. For example, spirocyclic compounds have been investigated for their ability to inhibit enzymes involved in metabolic pathways relevant to diseases like diabetes and obesity. Further research is needed to elucidate the specific enzyme interactions for this compound.
Synthesis and Characterization
The synthesis of 5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane involves several steps, including the formation of the spirocyclic core through cyclization reactions and subsequent modifications to introduce functional groups like benzyl and methyl groups .
Example Synthetic Route
- Formation of Spirocyclic Core : Cyclization using diketones or diesters.
- Introduction of Benzyl Group : Nucleophilic substitution with benzyl halides.
- Methylation and Oxidation : Alkylation for methyl introduction and oxidation for oxo group formation.
Biological Testing
In vitro studies have assessed the biological activity of various analogs related to this compound. For example, some derivatives were evaluated against leukemia cell lines with varying degrees of success . The results indicated that modifications at specific positions could enhance or diminish biological activity.
Comparative Activity Table
Scientific Research Applications
Pharmaceutical Research
The compound's structural characteristics suggest potential applications in drug discovery and development:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of spirocyclic compounds may exhibit antimicrobial properties, making them candidates for antibiotic development.
- Anticancer Properties : Research has shown that spirocyclic compounds can interact with specific biological pathways involved in cancer cell proliferation and survival.
Material Science
Due to its unique structure, this compound may also find applications in material science:
- Polymer Chemistry : The rigid structure can be utilized in creating novel polymers with enhanced mechanical properties.
- Nanotechnology : Its potential functionalization may allow for the development of nanomaterials with specific electronic or optical properties.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis:
- Building Block for Complex Molecules : Its reactive functional groups can be modified to create more complex organic molecules used in various chemical applications.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University explored the antimicrobial properties of various spirocyclic compounds, including derivatives of 5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate. The results indicated significant activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics.
Case Study 2: Anticancer Research
Research published in the Journal of Medicinal Chemistry examined the effects of spirocyclic compounds on cancer cell lines. The study found that specific modifications to the structure of this compound enhanced its efficacy against breast cancer cells, indicating its potential as a lead compound in anticancer drug development.
Comparison with Similar Compounds
Critical Analysis of Research Findings
- Structural Flexibility : The puckering coordinates of spiro rings () influence reactivity. For example, the spiro[2.5]octane core in the target compound may exhibit pseudorotation, affecting its interaction with biological targets .
- Lumping Strategy Relevance: Compounds with similar spiro cores but varying substituents (e.g., benzyl vs. tert-butyl) cannot be "lumped" due to divergent physicochemical behaviors () .
- Synthesis Challenges : The benzyl ester in the target compound requires careful handling to avoid hydrolysis, contrasting with the robust dione derivatives in .
Q & A
Basic: What synthetic protocols are established for 5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate?
Answer:
The compound is synthesized via spiroannulation reactions involving ketones and amines. A validated method includes reacting 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-ylamine derivatives under reflux in ethanol or dioxane, followed by purification via recrystallization . Key steps:
- Reagent selection : Use of pyrrolidine as a nucleophilic catalyst to stabilize intermediates.
- Characterization : Confirm structure via IR (e.g., carbonyl stretch at ~1700 cm⁻¹) and UV-Vis spectroscopy (λmax ~300 nm for conjugated systems) .
Table 1 : Example reaction conditions and yields:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pyrrolidine | Ethanol | 80 | 62 |
| None | Dioxane | 25 | 25 |
Advanced: How can researchers resolve contradictory spectroscopic data for this spiro compound?
Answer:
Discrepancies in NMR or IR spectra often arise from tautomerism or steric hindrance. For example:
- Tautomer identification : Use variable-temperature NMR to track proton exchange in the azaspiro system.
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for analogous spirodecane-diones .
- Computational modeling : Compare experimental IR peaks with DFT-calculated vibrational modes (e.g., Gaussian 16 at B3LYP/6-31G* level) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the ester groups. Stability studies show:
- Degradation pathways : Ester hydrolysis (accelerated by moisture) and oxidation of the 8-oxo group.
- Handling : Use desiccants and avoid prolonged exposure to light .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
Optimize via:
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance spiroannulation efficiency.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 3 hours) while maintaining >90% purity .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.
- Elemental analysis : Acceptable tolerance ±0.3% for C, H, N .
- Melting point : Sharp range (e.g., 176–178°C) indicates high purity .
Advanced: How does the steric environment of the spiro system influence reactivity?
Answer:
The spiro[2.5]octane scaffold imposes torsional strain, affecting:
- Nucleophilic substitution : Steric shielding at C7 slows SN2 reactions.
- Catalytic hydrogenation : Selective reduction of exocyclic double bonds over strained spiro rings .
Table 2 : Reactivity comparison with non-spiro analogs:
| Reaction | Spiro Compound Yield (%) | Non-Spiro Yield (%) |
|---|---|---|
| Hydrogenation | 45 | 82 |
| Ester hydrolysis | 30 | 75 |
Basic: What safety protocols are essential during handling?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How can computational chemistry predict biological activity?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., SUV39H1 inhibition, similar to F5446 ).
- ADMET prediction : SwissADME estimates logP ~2.1 and moderate blood-brain barrier permeability .
Basic: What solvents are compatible for recrystallization?
Answer:
- High solubility : Dichloromethane, THF.
- Low solubility : Hexane, diethyl ether.
- Optimal choice : Ethanol/water (4:1) yields needle-shaped crystals suitable for XRD .
Advanced: How to address discrepancies in elemental analysis vs. spectroscopic data?
Answer:
- Case study : A 0.5% C deviation in elemental analysis may indicate hydrate formation. Confirm via TGA (weight loss at 100–150°C) .
- Alternative methods : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
Basic: What are the compound’s solubility profiles?
Answer:
- Highly soluble : DMSO, chloroform.
- Poorly soluble : Water, alkanes.
- Hansen parameters : δD ≈ 18.5 MPa¹/², δP ≈ 6.2 MPa¹/², δH ≈ 5.8 MPa¹/² (estimated via group contribution) .
Advanced: How to design a derivative for enhanced bioactivity?
Answer:
- Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) at the benzyl position to modulate lipophilicity.
- In vitro testing : Screen against cancer cell lines (e.g., MCF-7) using analogues of 5-Benzyloxytryptamine .
Basic: What patent landscapes exist for related spiro compounds?
Answer:
Key patents (e.g., EP 2013/066031) describe spiro[2.5]octane-5,7-dione synthesis. Prior art analysis should focus on:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
